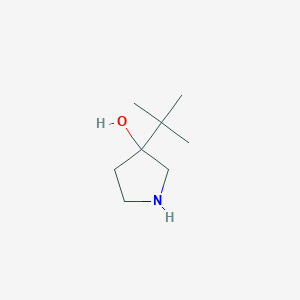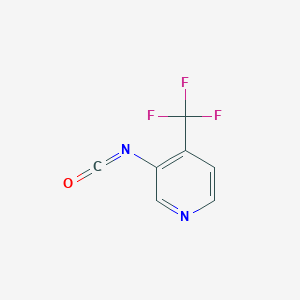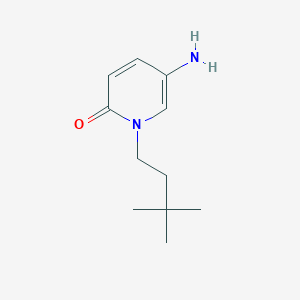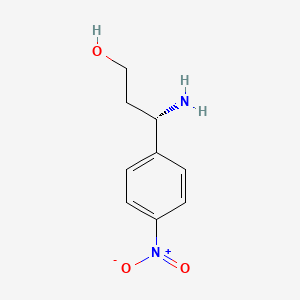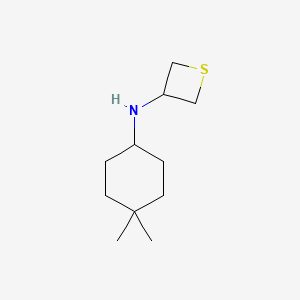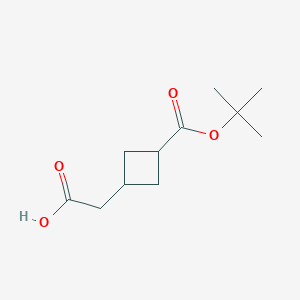
Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid is a synthetic organic compound characterized by its cyclobutyl ring structure and tert-butoxycarbonyl protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors under controlled conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the cyclobutyl ring to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted acetic acid derivatives.
Aplicaciones Científicas De Investigación
Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid can be compared with other cyclobutyl-containing compounds and tert-butoxycarbonyl-protected molecules. Similar compounds include:
Cyclobutylacetic acid: Lacks the tert-butoxycarbonyl group.
tert-Butoxycarbonyl-protected amino acids: Differ in the core structure but share the protecting group.
The uniqueness of this compound lies in its combination of the cyclobutyl ring and the tert-butoxycarbonyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H18O4 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutyl]acetic acid |
InChI |
InChI=1S/C11H18O4/c1-11(2,3)15-10(14)8-4-7(5-8)6-9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) |
Clave InChI |
ABKOQFAEZHVNFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CC(C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


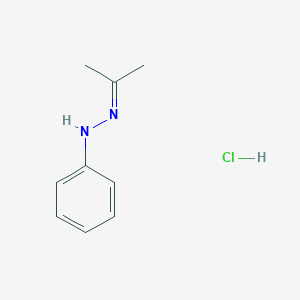
![1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13319978.png)
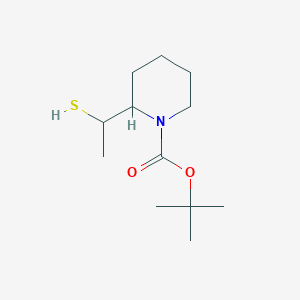
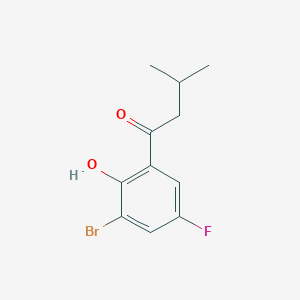
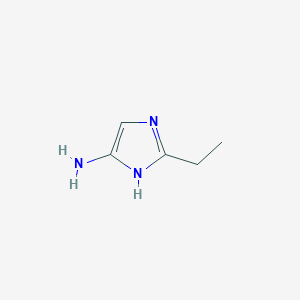
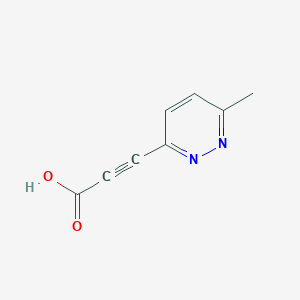
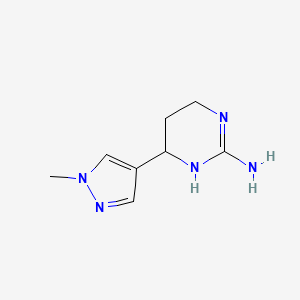
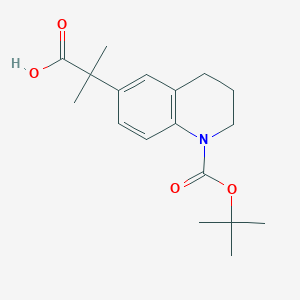
![6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane](/img/structure/B13320031.png)
